N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide

Description

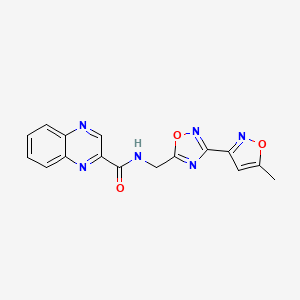

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide is a heterocyclic compound featuring a quinoxaline core linked via a carboxamide group to a 1,2,4-oxadiazole ring substituted with a 5-methylisoxazole moiety. The compound’s molecular formula is C₁₉H₁₄N₈O₂, with a molecular weight of 386.4 g/mol .

Properties

IUPAC Name |

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoxaline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N6O3/c1-9-6-12(21-24-9)15-20-14(25-22-15)8-18-16(23)13-7-17-10-4-2-3-5-11(10)19-13/h2-7H,8H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDZNBPDGFEFBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=NC4=CC=CC=C4N=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound “N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide” is a derivative of quinoxaline. Quinoxaline derivatives have been studied for their wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. .

Mode of Action

Given its structural similarity to other quinoxaline derivatives, it may share similar mechanisms of action, such as interacting with various enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituents, and functional groups. Below is a detailed comparison:

Core Heterocyclic Variations

Key Observations :

- The triazolopyridine hybrid in introduces an additional nitrogen-rich heterocycle, which may enhance solubility or target selectivity.

Functional Group and Substituent Variations

Key Observations :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide, and what key reaction parameters influence yield?

- Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the oxadiazole core via cyclization of acylhydrazides with nitriles under acidic conditions. Subsequent functionalization with the quinoxaline moiety requires coupling agents like EDC/HOBt. Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and stoichiometric ratios to avoid side products .

- Validation : Monitor intermediates using TLC and confirm final product purity via HPLC (>95%) and NMR (e.g., ¹H/¹³C for functional group assignment) .

Q. How can spectroscopic and chromatographic techniques confirm the structural identity and purity of this compound?

- Analytical Workflow :

- NMR : Use ¹H NMR to verify methyl groups (δ 2.4–2.6 ppm for isoxazole-CH₃) and aromatic protons (quinoxaline protons at δ 8.0–9.0 ppm). ¹³C NMR can confirm carbonyl carbons (C=O at ~165–170 ppm) .

- HPLC : Employ a C18 column with UV detection (λ = 254 nm) to assess purity. Retention time consistency across batches ensures reproducibility .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Screening : Begin with in vitro enzyme inhibition assays (e.g., kinase targets like GSK-3β due to structural similarity to oxadiazole derivatives). Use IC₅₀ determination via fluorometric or colorimetric methods (e.g., ADP-Glo™ Kinase Assay) .

Advanced Research Questions

Q. What strategies optimize regioselectivity during oxadiazole ring formation to minimize undesired isomers?

- Approach : Use computational modeling (DFT calculations) to predict thermodynamic favorability of 1,2,4-oxadiazole vs. 1,3,4-isomers. Experimentally, employ high-temperature microwave-assisted synthesis to enhance reaction specificity .

- Troubleshooting : If isomerization occurs, refine solvent polarity (e.g., switch from THF to acetonitrile) or introduce directing groups (e.g., electron-withdrawing substituents) .

Q. How do molecular docking studies predict the interaction of this compound with kinase targets, and how can this guide SAR analysis?

- Protocol : Use AutoDock Vina to model binding poses against crystallographic structures of kinases (e.g., PDB ID 2N9). Focus on hydrogen bonding (quinoxaline’s carboxamide with kinase hinge region) and hydrophobic interactions (isoxazole-methyl with allosteric pockets). Validate via mutagenesis studies .

Q. What experimental designs resolve contradictions in IC₅₀ values across different assay platforms (e.g., cell-free vs. cell-based)?

- Resolution Framework :

- Statistical Design : Apply factorial DOE to isolate variables (e.g., ATP concentration, pH). Use ANOVA to identify significant factors (e.g., ATP levels impacting competitive inhibition) .

- Cross-Validation : Compare results with structurally analogous compounds (e.g., oxadiazole-thiadiazole hybrids) to contextualize discrepancies .

Q. How can computational reaction path searches accelerate the discovery of derivatives with improved pharmacokinetic properties?

- Method : Utilize ICReDD’s quantum chemical reaction path algorithms to predict feasible derivatization sites (e.g., methylisoxazole substitution). Prioritize derivatives with lower LogP (improved solubility) and higher topological polar surface area (enhanced bioavailability) .

Data Analysis and Interpretation

Q. What statistical methods are recommended for optimizing reaction conditions in high-throughput synthesis?

- Design : Implement a Box-Behnken design to evaluate three factors (temperature, catalyst loading, solvent ratio) with minimal experimental runs. Response surface methodology (RSM) identifies optimal conditions for yield and purity .

Q. How can researchers address low reproducibility in biological activity data across laboratories?

- Standardization :

- Assay Protocol : Adopt standardized buffer conditions (e.g., 10 mM MgCl₂, 1 mM DTT in kinase assays) and validate using reference inhibitors (e.g., staurosporine for kinase inhibition).

- Data Sharing : Circulate raw datasets (e.g., HPLC chromatograms, dose-response curves) via collaborative platforms to enable cross-lab validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.